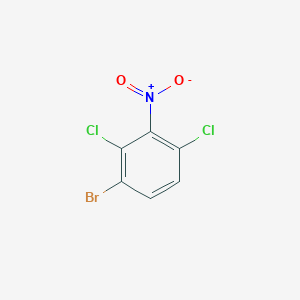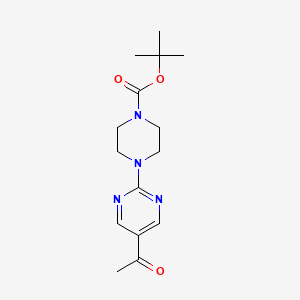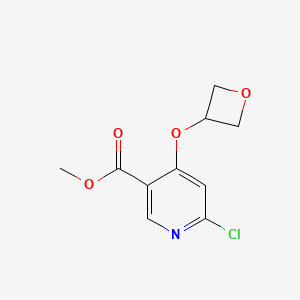
4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline
Descripción general
Descripción
4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline is a chemical compound with the molecular formula C11H10ClN3O and a molecular weight of 235.67 . It is also known by other names such as EOS-61718 and Benzenamine .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline consists of a pyrimidine ring attached to an aniline group . The pyrimidine ring is substituted at the 6th position with a methoxy group and at the 2nd position with an aniline group . The aniline group is further substituted at the 4th position with a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline include a molecular weight of 235.67 . The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 405.2±40.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Herbicide Synthesis and Analysis
4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline and its derivatives are used in the synthesis of herbicides. Research has focused on creating deuterium-substituted compounds for use as isotope internal standards in quantitating herbicide residue in agricultural products and foodstuff, with high chemical purities confirmed by HPLC-MS/MS (Yang Zheng-mi, 2014).
Solubility Studies
The solubility of this compound in various organic solvents has been examined, revealing a dependency on temperature and solvent type. This research is crucial for understanding its behavior in different environments and for the development of efficient applications in the chemical industry (Ganbing Yao, Zhanxiang Xia, Zhihui Li, 2017).
Abnormal Condensation Products
Studies on the condensation reactions of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline have identified abnormal by-products. Understanding these reactions is important for refining synthetic processes and avoiding unwanted compounds (K. Okui, K. Ito, M. Koizumi, K. Fukumoto, T. Kametani, 1972).
Azo Dye Synthesis
This compound is utilized in the synthesis of new azo dyes, with its derivatives showing potential antimicrobial activities. Such applications are significant in the textile industry and for medical purposes (M. Yazdanbakhsh, H. Yousefi, M. Mamaghani, E. Moradi, M. Rassa, H. Pouramir, M. Bagheri, 2012).
Fungicidal Properties
Derivatives of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline have been studied for their fungicidal activities, particularly against Botrytis cinerea Pers, a significant pathogen in agriculture. The research on such compounds contributes to developing new fungicides (T. Nagata, K. Masuda, S. Maeno, I. Miura, 2004).
Molecular Structure Analysis
The molecular structure, vibrational frequencies, and electronic properties of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline have been extensively analyzed using various spectroscopic and theoretical methods. Such studies aid in understanding its chemical behavior and potential applications (Z. Cinar, M. Karabacak, M. Cinar, M. Kurt, P. Chinna Babu, N. Sundaraganesan, 2013).
Propiedades
IUPAC Name |
4-chloro-2-(6-methoxypyrimidin-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-11-5-10(14-6-15-11)8-4-7(12)2-3-9(8)13/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXVKNHSGWPGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



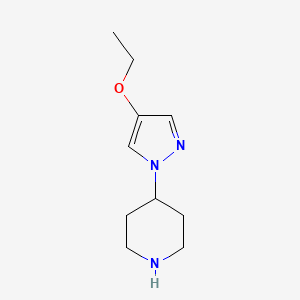

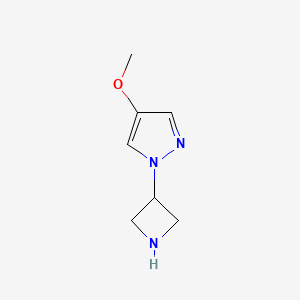

![(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine](/img/structure/B1408980.png)

![N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride](/img/structure/B1408984.png)
![[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine](/img/structure/B1408985.png)
